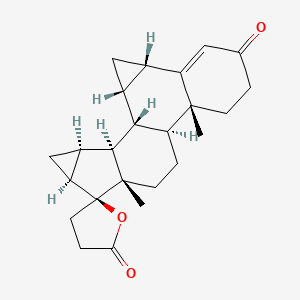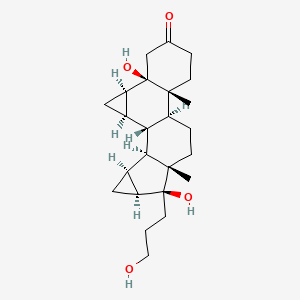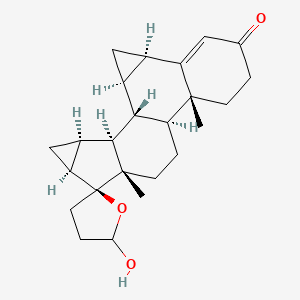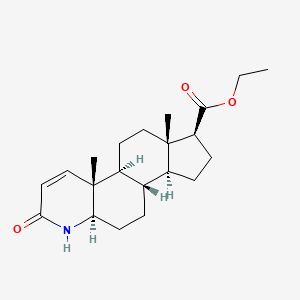
6(7)-Dehydro Norgestrel
Vue d'ensemble
Description
6(7)-Dehydro Norgestrel is a synthetic steroidal progestin, closely related to norgestrel and levonorgestrel. It is primarily used in hormonal contraceptives and hormone replacement therapies. This compound is known for its high efficacy in preventing ovulation and its role in various therapeutic applications.
Mécanisme D'action
Target of Action
The primary targets of 6,7-Dehydro norgestrel are the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play a crucial role in regulating reproductive and sexual health.
Mode of Action
6,7-Dehydro norgestrel, more specifically the active stereoisomer levonorgestrel, binds to the progesterone and estrogen receptors. This binding slows the frequency of release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory luteinizing hormone (LH) surge . The loss of the LH surge inhibits ovulation, thereby preventing pregnancy .
Biochemical Pathways
The binding of 6,7-Dehydro norgestrel to the progesterone and estrogen receptors affects the hormonal regulation pathways, leading to the inhibition of ovulation. The compound also interferes with the normal function of the hypothalamic-pituitary-ovarian axis, altering the secretion patterns of GnRH and LH .
Pharmacokinetics
It is known that the compound is used in oral contraceptive pills, suggesting that it is well-absorbed orally .
Result of Action
The primary result of the action of 6,7-Dehydro norgestrel is the prevention of ovulation, which in turn prevents pregnancy. By binding to the progesterone and estrogen receptors, the compound alters the normal hormonal regulation within the female reproductive system .
Action Environment
The action of 6,7-Dehydro norgestrel can be influenced by various environmental factors. For instance, the presence of other medications can affect the bioavailability and efficacy of the compound. Additionally, individual factors such as age, health status, and genetic makeup can also influence the compound’s action and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6(7)-Dehydro Norgestrel typically involves multiple steps, starting from basic steroidal precursors. The process includes:
Hydroxylation: Introduction of hydroxyl groups to the steroid nucleus.
Ethynylation: Addition of an ethynyl group at the 17th carbon position.
Dehydrogenation: Removal of hydrogen atoms to form double bonds at specific positions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the integrity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Oxidized Derivatives: Formation of ketones and alcohols.
Reduced Derivatives: Fully saturated steroidal compounds.
Substituted Products: Introduction of various functional groups like halogens, hydroxyl groups, etc.
Applications De Recherche Scientifique
6(7)-Dehydro Norgestrel has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Utilized in contraceptive formulations and hormone replacement therapies.
Industry: Employed in the production of pharmaceuticals and other steroid-based products.
Comparaison Avec Des Composés Similaires
Norgestrel: A racemic mixture of two stereoisomers, dextronorgestrel and levonorgestrel.
Levonorgestrel: The active stereoisomer of norgestrel, widely used in contraceptives.
Comparison: 6(7)-Dehydro Norgestrel is unique due to its specific structural modifications, which enhance its binding affinity to progesterone receptors and improve its stability. Unlike norgestrel, which is a racemic mixture, this compound is a single, well-defined compound, offering more predictable pharmacokinetics and pharmacodynamics.
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,13,16-19,23H,3,6,8-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBCUBZTPWFSKE-XUDSTZEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51087-61-7 | |
| Record name | delta6-Levonorgestrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051087617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .DELTA.6-LEVONORGESTREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D2BRQ8ZL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



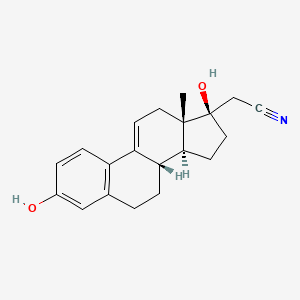
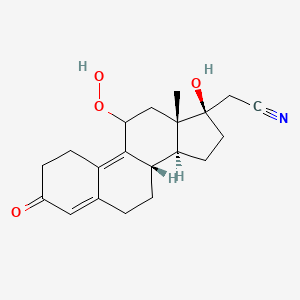

![4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one](/img/structure/B601940.png)
